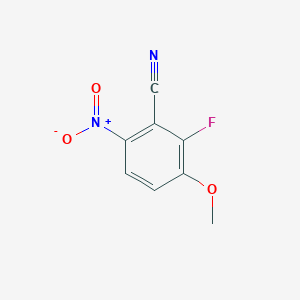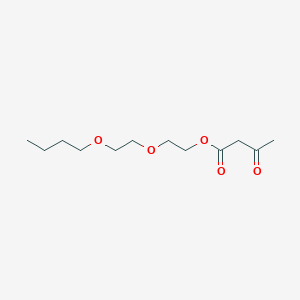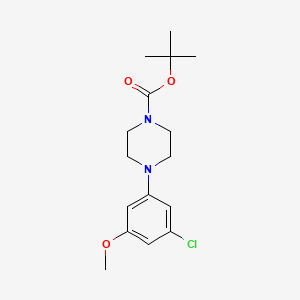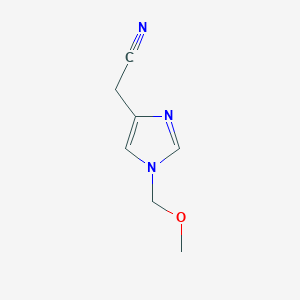
2-Cyclopropylpyridin-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylpyridin-3-ylboronic acid is an organic compound with the molecular formula C₈H₁₀BNO₂ and a molecular weight of 162.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound includes a pyridine ring substituted with a cyclopropyl group and a boronic acid functional group at the 3-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylpyridin-3-ylboronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation . This method typically starts with a halogenated pyridine derivative, which undergoes metalation with an organolithium or Grignard reagent. The resulting organometallic intermediate is then treated with a boron source, such as triisopropyl borate, to form the boronic acid .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . In this approach, a halopyridine is coupled with a boronic ester or borane in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylpyridin-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, sodium hydroxide, or triethylamine.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Coupling Products: Aryl or vinyl-substituted pyridines from Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Piperidines: From reduction of the pyridine ring.
Applications De Recherche Scientifique
2-Cyclopropylpyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclopropylpyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired coupling product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it useful in dynamic covalent chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pyridin-4-ylboronic Acid: Similar structure but with the boronic acid group at the 4-position.
Cyclopropylboronic Acid: Lacks the pyridine ring, consisting only of a cyclopropyl group attached to the boronic acid.
Uniqueness
2-Cyclopropylpyridin-3-ylboronic acid is unique due to the presence of both a cyclopropyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H10BNO2 |
|---|---|
Poids moléculaire |
162.98 g/mol |
Nom IUPAC |
(2-cyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-2-1-5-10-8(7)6-3-4-6/h1-2,5-6,11-12H,3-4H2 |
Clé InChI |
GXCYVRRLOCLJJC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=CC=C1)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)

